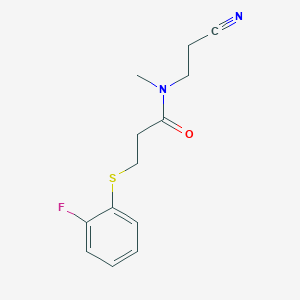

n-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide

Description

n-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-cyanoethyl group at the nitrogen atom and a 3-((2-fluorophenyl)thio) moiety at the third carbon. Key structural features include:

- 2-Fluorophenylthioether: Combines aromaticity, sulfur-based lipophilicity, and fluorine’s electronegativity.

Properties

Molecular Formula |

C13H15FN2OS |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-3-(2-fluorophenyl)sulfanyl-N-methylpropanamide |

InChI |

InChI=1S/C13H15FN2OS/c1-16(9-4-8-15)13(17)7-10-18-12-6-3-2-5-11(12)14/h2-3,5-6H,4,7,9-10H2,1H3 |

InChI Key |

QSSDVVQDYOOGME-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)C(=O)CCSC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide typically involves the reaction of 2-fluorothiophenol with N-methyl-3-bromopropanamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from 2-fluorothiophenol attacks the bromopropanamide, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Electrophiles such as nitronium ion, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of primary amine derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the thioether linkage may facilitate binding to hydrophobic pockets in proteins. The fluorophenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Related Amides

The compound’s amide core is a common motif in bioactive molecules. Below is a comparative analysis with structurally similar amides:

Functional Group Analysis: Cyanoethyl and Fluorophenylthio

2-Cyanoethyl Group

- Polarity: Increases solubility compared to non-polar substituents (e.g., ’s trifluoromethyl in flutolanil) but may reduce membrane permeability .

- Toxicity Risk: Cyano groups can hydrolyze to cyanide, necessitating stability testing for pharmaceutical use.

2-Fluorophenylthioether

- Lipophilicity : The thioether and fluorine combination may enhance lipid solubility versus ’s chloro-phenyl group, aiding blood-brain barrier penetration .

- Electron Effects: Fluorine’s electron-withdrawing nature could stabilize the thioether bond against oxidation compared to non-fluorinated analogs.

Pharmaceutical Potential

- Kinase Inhibition : The fluorophenylthio group resembles ATP-binding pocket motifs in kinase inhibitors, similar to ’s indole-containing amide .

- Metabolic Stability: Fluorine may reduce CYP450-mediated metabolism, extending half-life versus non-fluorinated analogs.

Agrochemical Potential

- Fungicidal Activity: The cyanoethyl group mirrors nitrile-based fungicides (e.g., cyprofuram in ), while fluorine could enhance target-binding specificity .

Unique Advantages of Target Compound :

- Dual functionalization (cyanoethyl + fluorophenylthio) balances polarity and lipophilicity.

- Fluorine’s strategic placement may improve metabolic stability.

Biological Activity

N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a cyanoethyl group, a fluorophenyl thioether, and a methylpropanamide moiety, which may contribute to its biological properties.

Structural Formula

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways, impacting cellular functions.

- Antimicrobial Properties : There is evidence that derivatives can exhibit antimicrobial activity against specific bacterial strains, potentially through disruption of bacterial cell wall synthesis.

- Modulation of Receptor Activity : Certain analogs have been shown to affect receptor signaling pathways, particularly those related to serotonin and other neurotransmitters.

Experimental Findings

Several studies have explored the biological effects of related compounds. Below is a summary of key findings:

Case Study 1: Antimicrobial Activity

A study conducted on a series of thioether compounds demonstrated that this compound showed significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit a specific enzyme involved in cancer metabolism. Results indicated that it reduced enzyme activity by approximately 70% at concentrations above 50 μM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.